3-Benzoyl-6-phenylpyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

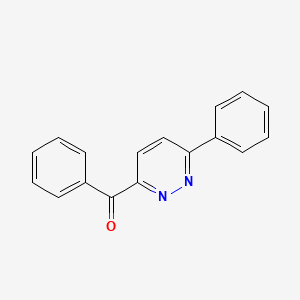

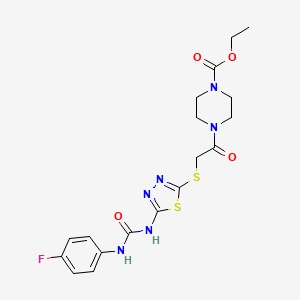

3-Benzoyl-6-phenylpyridazine is a compound that has been the subject of various studies due to its expected biological activity . It is also known by its IUPAC name, phenyl (6-phenylpyridazin-3-yl)methanone .

Synthesis Analysis

The synthesis of 3-Benzoyl-6-phenylpyridazine involves the reduction of a ketone using sodium borohydride (NaBH4). This process yields phenyl (6-phenyl-pyridazin-3-yl)methanol .Molecular Structure Analysis

The molecular structure of 3-Benzoyl-6-phenylpyridazine is represented by the InChI code1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)16-12-11-15(18-19-16)13-7-3-1-4-8-13/h1-12H . The molecular weight of the compound is 260.3 . Chemical Reactions Analysis

In chemical reactions, 3-Benzoyl-6-phenylpyridazine reacts with hydroxylamine or its O-alkyl analogue to yield 3-benzoyloxime-6-phenylpyridazine and alkyloximes . Beckmann rearrangement has been achieved for 3-benzoyl (O-ethyloxime)-6-phenylpyridazine and oxime 4 giving solely 3-carboxanilide-6-phenylpyridazine .Physical And Chemical Properties Analysis

3-Benzoyl-6-phenylpyridazine is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Reactions

3-Benzoyl-6-phenylpyridazine can be obtained via the reduction of ketone 2 using NaBH4 . It reacts with hydroxylamine or its O-alkyl analogue to yield 3-benzoyloxime-6-phenylpyridazine and alkyloximes . Treatment of 4 with a mixture of acetic acid and sulfuric acid affords ketone 2 again and not the rearranged products .

Beckmann Rearrangement

Beckmann rearrangement has been achieved for 3-benzoyl (O-ethyloxime)-6-phenylpyridazine and oxime 4, giving solely 3-carboxanilide-6-phenylpyridazine . This rearrangement is a useful tool in organic chemistry for the synthesis of a variety of compounds.

Biological Activity

3-Benzoyl-6-phenylpyridazine is expected to have biological activity . Pyridazine derivatives, including 3-Benzoyl-6-phenylpyridazine, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Medicinal Chemistry

Pyridazine derivatives, including 3-Benzoyl-6-phenylpyridazine, are considered ‘privileged structures’ in medicinal chemistry . They have been utilized in many drug discovery programs against a range of biological targets and physiological effects .

Agrochemical Applications

Various pyridazinone derivatives, including 3-Benzoyl-6-phenylpyridazine, are well known as agrochemicals . They have been used in commercially available drugs and agrochemicals .

Material Science

3-Benzoyl-6-phenylpyridazine is used in material science research . Scientists with experience in this area use this compound in their research .

Orientations Futures

Propriétés

IUPAC Name |

phenyl-(6-phenylpyridazin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)16-12-11-15(18-19-16)13-7-3-1-4-8-13/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWOOBBLHKMRFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyl-6-phenylpyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2374089.png)

![Acetamide, N-[4-[4-(3,4-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2374091.png)

![N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2374095.png)

![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2374096.png)

![Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2374097.png)

![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)

![3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2374105.png)

![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)